Benzyl-PEG18-MS: A Technical Guide for Drug Development Professionals
Benzyl-PEG18-MS: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Applications, and Methodologies of Benzyl-PEG18-MS in Proteolysis-Targeting Chimera (PROTAC) Development.
Introduction
Benzyl-PEG18-MS is a high-purity, polyethylene (B3416737) glycol (PEG)-based PROTAC linker essential in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that leverage the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in various diseases. This technology offers a novel therapeutic modality to target proteins that have been traditionally considered "undruggable."
The structure of a PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC by optimizing the formation of a stable ternary complex between the target protein and the E3 ligase. Benzyl-PEG18-MS, with its 18-unit PEG chain, provides a flexible and hydrophilic spacer, which can enhance the solubility and bioavailability of the PROTAC molecule.
This technical guide provides a comprehensive overview of the known properties of Benzyl-PEG18-MS, general experimental protocols for its use in PROTAC synthesis, and a visualization of the underlying biological and experimental workflows.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Benzyl-PEG18-MS. It is important to note that while specific experimental data for solubility and stability are not extensively published, the general behavior of high-molecular-weight PEG compounds suggests good solubility in aqueous and polar organic solvents.
| Property | Value | Reference |
| Chemical Name | Benzyl-PEG18-methanesulfonate | Inferred from structure |
| Synonyms | Benzyl-PEG18-Ms | [1][2][3] |
| Molecular Formula | C44H82O21S | [3] |
| Molecular Weight | 979.17 g/mol | [3] |
| Purity | >98% | |
| Appearance | To be determined (typically a solid or oil) | General knowledge of similar compounds |
| Solubility | Soluble in DMSO, DMF, and water | General properties of PEG compounds |
| Storage Conditions | Store at -20°C for long-term stability | General recommendation for similar reagents |
Core Application: PROTAC Synthesis
Benzyl-PEG18-MS serves as a bifunctional linker in the modular synthesis of PROTACs. One terminus, the benzyl (B1604629) ether, is relatively stable and can be part of the final PROTAC structure or a protecting group. The other terminus, the mesylate (Ms) group, is a good leaving group, making it reactive towards nucleophiles such as amines, thiols, or hydroxyls present on a target protein ligand or an E3 ligase ligand.
The PEG chain offers several advantages in PROTAC design:
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Enhanced Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often lipophilic PROTAC molecule.
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Improved Permeability : The length and flexibility of the PEG linker can be optimized to balance solubility and cell permeability.
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Optimal Ternary Complex Formation : The linker length is crucial for enabling the proper orientation and proximity of the target protein and the E3 ligase to facilitate ubiquitination.
Experimental Protocols
The following are generalized protocols for the synthesis of PROTACs using a PEG linker like Benzyl-PEG18-MS. The specific reaction conditions may need to be optimized based on the specific ligands being used.
Protocol 1: Amide Bond Formation followed by Nucleophilic Substitution
This protocol is suitable when one ligand has a carboxylic acid and the other has a nucleophilic group (e.g., an amine).
Step 1: Amide Coupling of Ligand A (with COOH) to an Amine-Modified PEG Linker
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Reagents :
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Ligand A-COOH (1.0 eq)
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H2N-PEG18-OBn (1.1 eq) (Amine-functionalized version of the linker)
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Peptide coupling reagent (e.g., HATU, HOBt) (1.2 eq)
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Base (e.g., DIPEA) (2-3 eq)
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Anhydrous solvent (e.g., DMF, DMSO)
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Procedure :
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Dissolve Ligand A-COOH in the anhydrous solvent under an inert atmosphere.
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Add the coupling reagent and base, and stir for 15-30 minutes at room temperature.
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Add H2N-PEG18-OBn to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, perform an aqueous workup and purify the intermediate (Ligand A-PEG18-OBn) by flash chromatography or preparative HPLC.
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Step 2: Deprotection of the Benzyl Group (if necessary) and Mesylation
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This step would be followed by the introduction of the mesylate group if not already present. However, with Benzyl-PEG18-MS, the mesylate is pre-installed.
Step 3: Nucleophilic Substitution with Ligand B (with NH2)
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Reagents :
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Ligand A-PEG18-OMs (1.0 eq) (Synthesized intermediate)
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Ligand B-NH2 (1.2 eq)
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Base (e.g., K2CO3, DIPEA) (2-3 eq)
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Polar aprotic solvent (e.g., DMF, acetonitrile)
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Procedure :
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Dissolve Ligand A-PEG18-OMs and Ligand B-NH2 in the solvent.
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Add the base to the reaction mixture.
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Heat the reaction (e.g., 50-80°C) and stir overnight.
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Monitor the reaction by LC-MS.
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Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.
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Protocol 2: "Click" Chemistry
This protocol is highly efficient and utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This would require modifying the Benzyl-PEG18-MS to have an azide (B81097) or alkyne terminus.
General Principle :
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Synthesize or procure an azide- or alkyne-functionalized version of the PEG linker.
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Functionalize the POI ligand and the E3 ligase ligand with the complementary group (alkyne or azide).
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Combine the three components in a one-pot reaction or in a stepwise manner using a copper(I) catalyst (e.g., generated in situ from CuSO4 and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).
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Purify the final PROTAC using preparative HPLC.
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the mechanism of action of a PROTAC, which hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis and Evaluation
This diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.
Caption: A generalized workflow for PROTAC drug discovery.
Logical Relationship: Key Components of a PROTAC
This diagram illustrates the logical relationship between the three key components of a PROTAC molecule.
Caption: The modular composition of a PROTAC molecule.
Conclusion
Benzyl-PEG18-MS is a valuable chemical tool for researchers and drug development professionals engaged in the design and synthesis of PROTACs. Its well-defined PEG structure offers a balance of hydrophilicity and length, which are critical parameters for optimizing the drug-like properties and efficacy of these novel therapeutics. While a comprehensive, publicly available technical data sheet for this specific linker is limited, the general principles of PEG linkers in PROTAC design and the provided experimental frameworks offer a solid foundation for its application in the laboratory. The continued exploration of different linkerologies, including variations in PEG length, will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.
